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N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide Documentation Hub

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  • Product: N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide
  • CAS: 37743-13-8

Core Science & Biosynthesis

Foundational

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide Abstract N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide is a synthetic compound for which dedicated mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide

Abstract

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide is a synthetic compound for which dedicated mechanistic studies are not prevalent in publicly accessible literature. However, its distinct chemical architecture, centered around a diphenylmethyl moiety, allows for a robust, structure-based hypothesis of its pharmacological activity. This guide posits that N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide functions as a dual-antagonist of Dopamine D2 receptors and L-type calcium channels, a profile characteristic of the diphenylbutylpiperidine class of antipsychotic agents. This document provides a detailed breakdown of this proposed mechanism, explores potential secondary targets, and outlines a comprehensive experimental workflow for its validation. This analysis is intended for researchers in pharmacology and drug development, offering a foundational framework for investigating this and structurally related molecules.

Structural Analysis and Pharmacological Analogs

The pharmacological profile of a small molecule is intrinsically linked to its three-dimensional structure and the arrangement of its functional groups. N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide possesses several key features that suggest a strong likelihood of activity within the central nervous system (CNS).

  • Diphenylmethyl Group: The presence of two phenyl rings attached to a single carbon is a classic pharmacophore found in numerous CNS-active drugs. This bulky, lipophilic moiety facilitates passage across the blood-brain barrier and is critical for binding to hydrophobic pockets within target receptors.

  • Tertiary Amine: The dimethylamino group is a basic center that will be protonated at physiological pH. This positive charge is often crucial for forming ionic interactions with acidic residues (e.g., Aspartic Acid) in receptor binding sites.

  • Hydroxyl Group: The secondary alcohol introduces a polar group capable of acting as a hydrogen bond donor and acceptor, potentially enhancing binding affinity and specificity.

The overall structure bears a striking resemblance to loperamide, an opioid receptor agonist, and more significantly, to the core scaffold of diphenylbutylpiperidine antipsychotics like pimozide and fluspirilene. These established compounds are well-characterized as potent antagonists of the dopamine D2 receptor and also exhibit inhibitory activity at L-type calcium channels. Therefore, this dual-target engagement represents the most probable mechanism of action for N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide.

Proposed Primary Mechanism of Action

Based on the structural analysis, a dual-antagonist activity is the most scientifically sound hypothesis for the primary mechanism of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide.

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor, a G-protein coupled receptor (GPCR) of the Gi/o class, is a primary target for antipsychotic drugs. Antagonism of this receptor in the mesolimbic pathway is believed to mediate the reduction of positive symptoms of psychosis.

Mechanistic Details: Upon binding, an antagonist like N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide would stabilize the D2 receptor in an inactive conformation. This prevents the binding of endogenous dopamine, thereby inhibiting the downstream signaling cascade. Specifically, it blocks the inhibition of adenylyl cyclase, leading to a stabilization of cyclic AMP (cAMP) levels and preventing the modulation of downstream effectors like Protein Kinase A (PKA).

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Engages AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Antagonist N,N-Dimethyl-2,2-diphenyl- 4-hydroxybutyramide Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Reduced Neuronal Excitability PKA_active->Cellular_Response Phosphorylates Targets

Caption: Proposed antagonism of the Dopamine D2 receptor signaling pathway.

L-Type Calcium Channel Blockade

Many diphenylbutylpiperidine antipsychotics possess significant affinity for voltage-gated L-type calcium channels. This action can contribute to both therapeutic effects (e.g., mood stabilization) and side effects (e.g., cardiovascular effects like hypotension).

Mechanistic Details: L-type calcium channels are crucial for regulating neuronal excitability and neurotransmitter release. By binding to a site on the α1 subunit of the channel, N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide would likely cause allosteric inhibition, preventing the influx of Ca2+ ions in response to membrane depolarization. This would lead to a reduction in neuronal firing and a decrease in the release of various neurotransmitters.

Putative Secondary Mechanisms and Safety Considerations

A comprehensive drug profile requires an understanding of off-target interactions. For a compound with this structure, two key secondary targets must be considered.

  • Sigma (σ) Receptors: These are enigmatic receptors in the CNS to which many antipsychotics and other psychotropic drugs bind. Binding to σ1 and σ2 receptors could modulate glutamatergic neurotransmission and contribute to the overall neuropsychopharmacological profile.

  • hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development due to the risk of inducing potentially fatal cardiac arrhythmias (Torsades de Pointes). Given that many CNS-active drugs with basic amine groups exhibit hERG liability, early assessment is critical.

Proposed Experimental Validation Workflow

To rigorously test the proposed mechanisms of action, a tiered experimental approach is necessary, moving from in vitro target engagement to functional cellular assays.

In_Vitro_Workflow start Test Compound: N,N-Dimethyl-2,2-diphenyl- 4-hydroxybutyramide binding_d2 Radioligand Binding Dopamine D2 (Ki) start->binding_d2 binding_ca Radioligand Binding L-type Ca2+ Channel (Ki) start->binding_ca binding_sigma Radioligand Binding Sigma Receptors (Ki) start->binding_sigma binding_herg Radioligand Binding hERG Channel (Ki) start->binding_herg functional_d2 Functional Assay D2 cAMP (IC50) binding_d2->functional_d2 Confirm functional_ca Electrophysiology Ca2+ Current (IC50) binding_ca->functional_ca Confirm functional_herg Electrophysiology hERG Current (IC50) binding_herg->functional_herg Confirm Safety

Caption: A tiered in vitro workflow for mechanistic validation.

In Vitro Characterization

Protocol 1: Radioligand Binding Assays This initial step determines the affinity of the test compound for the hypothesized targets.

  • Objective: To determine the equilibrium dissociation constant (Ki) of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide at human recombinant D2, L-type Ca2+ channels, σ1, and hERG channels.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target receptor (e.g., CHO or HEK293 cells).

    • Incubate a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-Nitrendipine for L-type channels) with the membrane preparation.

    • Add increasing concentrations of the unlabeled test compound (N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide) to compete with the radioligand for binding.

    • After incubation to equilibrium, separate bound from free radioligand via rapid filtration over glass fiber filters.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Plot the data as percent inhibition versus log concentration of the test compound and fit to a one-site competition model to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data Summary

TargetRadioligandPredicted Ki (nM)Implication
Dopamine D2[3H]-Spiperone1 - 20Potent (Primary Target)
L-type Calcium Channel[3H]-Nitrendipine50 - 200Moderate Potency
Sigma-1 Receptor[3H]-(+)-Pentazocine100 - 500Secondary Target
hERG Channel[3H]-Astemizole> 1000Low Risk (Favorable)

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology This functional assay directly measures the inhibitory effect of the compound on ion channel function.

  • Objective: To determine the IC50 value for the inhibition of L-type calcium and hERG potassium currents.

  • Methodology:

    • Use whole-cell patch-clamp configuration on cells stably expressing the channel of interest (e.g., HEK293 expressing hERG or CaV1.2).

    • Maintain a holding potential (e.g., -80 mV) and apply a specific voltage-step protocol to elicit the target current (e.g., a step to +10 mV for L-type Ca2+ channels).

    • Establish a stable baseline current recording.

    • Perfuse the cells with increasing concentrations of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide.

    • Measure the reduction in peak current amplitude at each concentration.

    • Plot the concentration-response curve and fit with a logistic equation to determine the IC50.

Summary and Future Directions

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide is a compound with a high probability of acting as a dual Dopamine D2 receptor and L-type calcium channel antagonist. This profile is analogous to established antipsychotic agents. The proposed experimental workflow, beginning with binding assays and progressing to functional electrophysiology, provides a clear and robust path to confirming this hypothesis.

Future research should focus on:

  • Executing the proposed in vitro validation studies.

  • Assessing the compound's selectivity against other dopamine receptor subtypes and a broader panel of CNS targets.

  • Conducting in vivo animal studies (e.g., amphetamine-induced hyperlocomotion) to confirm functional D2 antagonism in a physiological system.

  • Performing thorough ADME (Absorption, Distribution, Metabolism, Excretion) and safety pharmacology studies, with a particular focus on cardiovascular parameters.

This structured approach will enable a comprehensive understanding of the compound's mechanism of action and provide the necessary data to evaluate its potential as a therapeutic agent.

References

Note: As "N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide" is not a widely studied compound, the following references provide authoritative context for the mechanisms of its structural analogs and the described experimental techniques.

  • Title: Principles of Receptor Binding Assays Source: Bio-Rad Laboratories URL: [Link]

  • Title: Cheng-Prusoff Equation Source: Wikipedia URL: [Link]

  • Title: Patch Clamp Technique Source: Molecular Devices URL: [Link]

  • Title: Dopamine D2 Receptor Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: L-type calcium channel Source: Wikipedia URL: [Link]

Exploratory

In Silico Docking of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive, in-depth walkthrough of an in silico molecular docking study of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide. Designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of an in silico molecular docking study of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a narrative that explains the scientific rationale behind each step of the process. We will explore the preparation of the ligand and a selected receptor, the execution of the docking simulation using AutoDock Vina, and the critical analysis of the resulting data. This guide is grounded in established scientific principles and methodologies, with in-text citations to authoritative sources, ensuring a self-validating and trustworthy workflow.

Introduction: The Rationale for In Silico Investigation

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide is a small molecule with potential therapeutic applications. Its structural features, including a hydroxyl group and an amide moiety, suggest its potential to interact with biological macromolecules.[1] While experimental data on its specific biological targets is emerging, computational methods like molecular docking offer a powerful and efficient initial step to hypothesize and investigate potential protein-ligand interactions.[2][3] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key interacting residues.[2][4][5]

Derivatives of the related compound N-hydroxybutanamide have shown inhibitory activity against matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer progression.[6] MMPs are crucial for the remodeling of the extracellular matrix, and their dysregulation can contribute to tumor invasion and metastasis.[6] Therefore, exploring the interaction of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide with a representative MMP presents a scientifically sound starting point for this in silico investigation. This guide will use a human stromelysin-1 (MMP-3) as the target receptor, a well-characterized MMP with available crystal structures.

The Molecular Docking Workflow: A Conceptual Overview

The in silico docking process can be conceptualized as a multi-stage workflow, beginning with the careful preparation of both the ligand and the receptor, followed by the docking simulation itself, and culminating in a thorough analysis of the results. Each stage is critical for obtaining meaningful and reliable predictions.

docking_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Receptor Preparation Receptor_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Energy_Analysis Binding Energy Evaluation Docking->Energy_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis Energy_Analysis->Interaction_Analysis

Caption: A high-level overview of the molecular docking workflow.

Methodologies: A Step-by-Step Technical Protocol

This section provides a detailed, step-by-step protocol for the in silico docking of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide with human MMP-3. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Software and Resource Requirements
Software/ResourcePurpose
UCSF Chimera Visualization, receptor and ligand preparation.
AutoDock Tools (ADT) Preparation of PDBQT files for AutoDock Vina.
AutoDock Vina Molecular docking program.
PubChem Source for ligand structure.
Protein Data Bank (PDB) Source for receptor crystal structure.
Ligand Preparation

The initial step involves obtaining and preparing the ligand structure to be suitable for docking.

Protocol:

  • Obtain Ligand Structure: Download the 3D structure of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide from the PubChem database in SDF format.[7]

  • Energy Minimization: Import the SDF file into UCSF Chimera. Use the "Minimize Structure" tool to perform an energy minimization of the ligand. This step is crucial to obtain a low-energy, stable conformation of the molecule.

  • Add Hydrogens and Assign Charges: Use the "Add Hydrogens" tool in Chimera to add hydrogen atoms to the structure, ensuring correct protonation states at a physiological pH of 7.4. Subsequently, use the "Add Charge" tool to assign partial charges to each atom.

  • Save in Mol2 Format: Save the prepared ligand as a Mol2 file.

  • Convert to PDBQT Format: Use AutoDock Tools (ADT) to convert the Mol2 file into the PDBQT format required by AutoDock Vina. This format includes atomic charges, atom types, and information about rotatable bonds.

ligand_prep_workflow Start Obtain Ligand Structure (PubChem) Energy_Min Energy Minimization (UCSF Chimera) Start->Energy_Min Add_H_Charge Add Hydrogens & Assign Charges (UCSF Chimera) Energy_Min->Add_H_Charge Save_Mol2 Save as Mol2 Add_H_Charge->Save_Mol2 Convert_PDBQT Convert to PDBQT (AutoDock Tools) Save_Mol2->Convert_PDBQT End Prepared Ligand File Convert_PDBQT->End

Caption: The workflow for preparing the ligand for docking.

Receptor Preparation

The receptor structure must be carefully prepared to remove extraneous molecules and to add necessary information for the docking simulation.

Protocol:

  • Obtain Receptor Structure: Download the crystal structure of human MMP-3 from the Protein Data Bank (PDB). For this study, a high-resolution crystal structure complexed with an inhibitor is ideal to define the binding site.

  • Clean the PDB File: Open the PDB file in UCSF Chimera. Remove all non-essential molecules, including water molecules, co-factors, and any co-crystallized ligands.[8] This is done to ensure that the docking simulation is not influenced by molecules other than the receptor itself.

  • Add Hydrogens and Repair Structure: Use the "Add Hydrogens" tool to add hydrogen atoms to the protein. It is also advisable to check for and repair any missing atoms or incomplete side chains using the "Dock Prep" tool in Chimera.[9]

  • Assign Charges: Assign partial charges to the receptor atoms using the "Add Charge" tool.

  • Convert to PDBQT Format: Save the prepared receptor as a PDBQT file using AutoDock Tools. This step is analogous to the ligand preparation and is essential for compatibility with AutoDock Vina.

receptor_prep_workflow Start Obtain Receptor Structure (PDB) Clean_PDB Clean PDB File (Remove Water, etc.) Start->Clean_PDB Add_H_Repair Add Hydrogens & Repair (UCSF Chimera) Clean_PDB->Add_H_Repair Assign_Charges Assign Charges Add_H_Repair->Assign_Charges Convert_PDBQT Convert to PDBQT (AutoDock Tools) Assign_Charges->Convert_PDBQT End Prepared Receptor File Convert_PDBQT->End

Caption: The workflow for preparing the receptor for docking.

Docking Simulation with AutoDock Vina

With the prepared ligand and receptor, the docking simulation can be performed. AutoDock Vina utilizes a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site of the receptor.[10]

Protocol:

  • Define the Grid Box: The search space for the docking simulation is defined by a "grid box" that encompasses the active site of the receptor. In AutoDock Tools, define the center and dimensions of the grid box to cover the known binding pocket of MMP-3.[3]

  • Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared ligand and receptor PDBQT files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[3] Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

AutoDock Vina ParameterRecommended ValueRationale
exhaustiveness 8 (default) to 32Controls the thoroughness of the search. Higher values increase accuracy but also computational time.
num_modes 10-20The number of binding modes (poses) to generate.
energy_range 3 kcal/molThe maximum energy difference between the best and worst binding modes to be reported.

Results and Analysis: Interpreting the Docking Output

Binding Affinity

The primary quantitative result from a docking simulation is the binding affinity, typically reported in kcal/mol.[4] A more negative value indicates a stronger predicted binding affinity.[4][11] It is important to note that this is a predicted value and should be interpreted with caution. For context, it is often useful to re-dock a known inhibitor of the target protein to validate the docking protocol and provide a benchmark for the binding affinity of the test ligand.[12]

Binding Pose Analysis

Visual inspection of the predicted binding poses is crucial for understanding the potential interactions between the ligand and the receptor.[13] UCSF Chimera or other molecular visualization software can be used to analyze the output file from AutoDock Vina. The top-ranked poses (those with the lowest binding energy) should be examined to identify key interactions.

Ligand-Receptor Interactions

A detailed analysis of the interactions between the ligand and the amino acid residues in the binding pocket provides insights into the mechanism of binding.[13] Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor contribute significantly to the overall binding energy.

  • Van der Waals Interactions: These are weaker, non-specific interactions that are numerous in the binding pocket.

analysis_workflow Docking_Output Docking Output File (Poses & Energies) Analyze_Affinity Analyze Binding Affinity (kcal/mol) Docking_Output->Analyze_Affinity Visualize_Poses Visualize Binding Poses (UCSF Chimera) Docking_Output->Visualize_Poses Identify_Interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) Analyze_Affinity->Identify_Interactions Visualize_Poses->Identify_Interactions Conclusion Formulate Hypothesis on Binding Mechanism Identify_Interactions->Conclusion

Caption: The workflow for analyzing the results of the molecular docking.

Validation and Future Directions

While in silico docking is a powerful tool, it is essential to validate the computational predictions through experimental methods.[12] Techniques such as in vitro enzyme inhibition assays can be used to confirm the inhibitory activity of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide against MMP-3.

Furthermore, more advanced computational methods can be employed to refine the docking results. Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, and methods like MM/PBSA and MM/GBSA can be used to calculate the binding free energy with greater accuracy.[14][15][16]

Conclusion

This technical guide has provided a comprehensive and scientifically grounded protocol for the in silico docking of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide with human MMP-3. By following the detailed methodologies and understanding the rationale behind each step, researchers can effectively utilize molecular docking as a valuable tool in the early stages of drug discovery. The insights gained from such studies can guide the design of future experiments and accelerate the development of novel therapeutic agents.

References

  • Molecular Docking Tutorial. (n.d.).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]

  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. Retrieved from [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved from [Link]

  • Protein Ligand Docking Lesson Plan. (2022, January 23). Schrödinger. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]

  • N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide. (n.d.). PubChem. Retrieved from [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015, April 3). PMC - NIH. Retrieved from [Link]

  • Docking Result Analysis and Validation with Discovery Studio. (2023, October 22). YouTube. Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]

  • MM/PBSA and MM/GBSA. (n.d.). Deep Origin. Retrieved from [Link]

  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023, November 15). MDPI. Retrieved from [Link]

  • How to validate the molecular docking results ? (2022, April 25). ResearchGate. Retrieved from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved from [Link]

  • N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. (2025, June 12). ResearchGate. Retrieved from [Link]

  • A Guide to In Silico Drug Design. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. (2025, August 6). ResearchGate. Retrieved from [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved from [Link]

  • What is the current value of MM/PBSA and MM/GBSA methods in drug discovery? (n.d.). Retrieved from [Link]

  • Basic docking. (n.d.). Read the Docs. Retrieved from [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020, December 22). YouTube. Retrieved from [Link]

  • Binding Affinity via Docking: Fact and Fiction. (2018, July 30). PMC - NIH. Retrieved from [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). Retrieved from [Link]

  • Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. (2024, October 15). YouTube. Retrieved from [Link]

  • Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. (n.d.). ACS Publications. Retrieved from [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI. Retrieved from [Link]

  • [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. (n.d.). PubMed. Retrieved from [Link]

  • [Anticonvulsant and forced swim anti-immobility effects of tetrahydro-N, N-dimethyl-2,2-diphenyl-3-furanemethanamine (AE37): common action mechanism?]. (n.d.). PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide Cell-Based Assays

Introduction: A Strategic Approach to a Novel Diphenylalkanamide N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide is a synthetic compound characterized by a diphenylmethyl moiety, a common feature in centrally active pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to a Novel Diphenylalkanamide

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide is a synthetic compound characterized by a diphenylmethyl moiety, a common feature in centrally active pharmaceuticals, and a polar hydroxybutyramide side chain. While public-domain literature on the specific biological activities of this molecule is sparse, its structural components suggest a potential for neuroactivity.[1] This guide provides a comprehensive framework for the initial cell-based characterization of this novel compound, designed for researchers in drug discovery and development.

Our approach is rooted in a logical, tiered progression of assays. We begin with foundational cytotoxicity profiling to establish a therapeutic window. Subsequently, we delve into functional assays using relevant neuronal cell models to probe for potential neurotoxic or neuroprotective effects. This structured methodology ensures a thorough and scientifically rigorous initial assessment of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide.

Part 1: Foundational Cytotoxicity Profiling

A critical first step in evaluating any novel compound is to determine its effect on cell viability.[2][3][4] This establishes the concentration range at which the compound is non-toxic, which is essential for interpreting the results of subsequent functional assays. We recommend a multi-assay, multi-cell line approach to build a comprehensive cytotoxicity profile.

Recommended Cell Lines for Initial Screening
Cell LineTypeRationale for Inclusion
SH-SY5Y Human NeuroblastomaA widely used model for neuronal studies, can be differentiated into a more mature neuronal phenotype.[5]
PC-12 Rat PheochromocytomaDifferentiates into neuron-like cells in the presence of nerve growth factor (NGF), useful for studying neurite outgrowth.[6]
HepatG2 Human Hepatocellular CarcinomaA standard cell line for assessing potential hepatotoxicity, a common liability for drug candidates.
HEK293 Human Embryonic KidneyA robust and easy-to-transfect cell line, often used as a non-neuronal control.[2]
Protocol 1.1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[2]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[7]

Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm) after a specified incubation time.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and plot a dose-response curve.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with Compound Dilutions seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt Parallel Processing ldh LDH Assay (Membrane Integrity) incubate->ldh read_mtt Read Absorbance (570nm) mtt->read_mtt read_ldh Read Absorbance (490nm) ldh->read_ldh calc_ic50 Calculate IC50 Values read_mtt->calc_ic50 read_ldh->calc_ic50

Caption: Workflow for foundational cytotoxicity profiling.

Part 2: Functional Neuronal Assays

Based on the structural similarities of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide to other neuroactive compounds, it is prudent to investigate its effects on neuronal function.[8] The following assays can provide insights into its potential neurotoxic or neuroprotective properties.

Protocol 2.1: Neurite Outgrowth Assay

This assay is particularly useful for assessing the effects of a compound on neuronal differentiation and development.[9] PC-12 cells are a suitable model for this assay.

Principle: PC-12 cells, when treated with Nerve Growth Factor (NGF), extend neurites, mimicking neuronal differentiation. The length and number of these neurites can be quantified to assess the impact of a co-administered compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed PC-12 cells on collagen-coated plates.

  • Differentiation and Treatment: Treat the cells with a suboptimal concentration of NGF to induce neurite outgrowth. Concurrently, treat the cells with non-toxic concentrations of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide.

  • Incubation: Incubate for 48-72 hours.

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker such as β-III tubulin.

  • Imaging and Analysis: Capture images using a high-content imaging system and quantify neurite length and branching using appropriate software.

Protocol 2.2: Intracellular Calcium Imaging

Changes in intracellular calcium concentration are a key indicator of neuronal activity.[10] This assay can reveal if the compound modulates ion channels or receptors that influence calcium signaling.

Principle: Fluorescent calcium indicators, such as Fura-2 or Fluo-4, are loaded into cells. Changes in fluorescence intensity upon stimulation reflect changes in intracellular calcium levels.

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells on glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Baseline Measurement: Record the baseline fluorescence using a fluorescence microscope.

  • Compound Application: Perfuse the cells with a solution containing N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide.

  • Stimulation and Recording: After a brief incubation with the compound, stimulate the cells with a known agonist (e.g., potassium chloride to induce depolarization) and record the changes in fluorescence.

  • Data Analysis: Quantify the changes in fluorescence intensity to determine the effect of the compound on calcium signaling.

Neuronal_Assay_Logic cluster_assays Functional Neuronal Assays cluster_outcomes Potential Outcomes start Non-toxic Concentrations (from Cytotoxicity Data) neurite Neurite Outgrowth Assay (PC-12 cells) start->neurite Assess effect on neuronal differentiation calcium Intracellular Calcium Imaging (SH-SY5Y cells) start->calcium Assess effect on neuronal activity neuroprotection Neuroprotection / Enhanced Neuronal Function neurite->neuroprotection Increased neurite length neurotoxicity Neurotoxicity / Impaired Neuronal Function neurite->neurotoxicity Decreased neurite length calcium->neuroprotection Modulation of agonist-induced Ca2+ signal calcium->neurotoxicity Dysregulation of Ca2+ homeostasis

Caption: Logical flow for functional neuronal assays.

Part 3: Advanced Mechanistic Assays (Future Directions)

Should the initial functional assays indicate significant activity, further investigation into the mechanism of action would be warranted.

  • Receptor Binding Assays: If the compound's structure suggests an affinity for a particular receptor class (e.g., opioid or muscarinic receptors), competitive binding assays using radiolabeled ligands can determine its binding affinity.

  • Ion Channel Patch-Clamp Electrophysiology: For a more direct measure of the compound's effect on neuronal excitability, patch-clamp recordings can be used to study its impact on specific ion channels.[10]

  • Enzyme Inhibition Assays: If there is reason to suspect the compound may inhibit a particular enzyme (e.g., based on structural similarity to known inhibitors), specific enzyme inhibition assays can be performed.

Conclusion

The provided protocols offer a robust, tiered approach to the initial in vitro characterization of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide. By systematically evaluating its cytotoxicity and then probing its effects on neuronal function, researchers can efficiently gather the preliminary data necessary to guide further drug development efforts. The key to successfully characterizing a novel compound lies in a logical progression of well-validated assays, a principle that underpins the experimental design outlined in this guide.

References

  • PubChem. N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide. National Center for Biotechnology Information. [Link]

  • Kohl F, et al. Human neuronal signaling and communication assays to assess functional neurotoxicity. PMC - PubMed Central. [Link]

  • Sarkar A, et al. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Zhao X, et al. A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Kaur G, et al. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Axol Bioscience. Optimizing a multiplexed cell-based assay for characterizing cortical networks and their responses to neuroactive compounds. News-Medical.Net. [Link]

  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Carbonaro TM, et al. Neuropharmacology of N,N-Dimethyltryptamine. PMC - PubMed Central. [Link]

  • Vanover KE, et al. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Agilent. Automating a Direct, Cell-Based, Target-Compound Interaction Assay for Methyltransferase and Bromodomain Proteins Using the InCELL Platform. [Link]

  • Bou-Assaf G, et al. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. NIH. [Link]

  • Al-Amiery AA, et al. Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. ResearchGate. [Link]

  • Papaseit E, et al. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • Innoprot. Neurotoxicity Assay - Innoprot Organ-Specific Toxicity Assays. [Link]

  • Aceto MD, et al. 6,7-benzomorphans and N-substituted compounds in the 9 alpha-(3-methylbutyl) series: chemistry, pharmacology, and biochemistry. PubMed. [Link]

  • Serebryannikova EV, et al. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. MDPI. [Link]

  • Riss TL, et al. Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Singh S, et al. Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate. [Link]

  • BMG LABTECH. Cell-based assays on the rise. [Link]

  • ResearchGate. Can you suggest me best neuronal cell line for in-vitro testing and screening of bio-active compounds from natural samples?. [Link]

Sources

Application

Application Note & Protocol: A Robust HPLC Method for the Quantification of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide

Introduction: The Analytical Challenge N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide is a tertiary amide with a unique chemical structure that includes both polar (hydroxyl and amide groups) and non-polar (two phenyl rin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide is a tertiary amide with a unique chemical structure that includes both polar (hydroxyl and amide groups) and non-polar (two phenyl rings) moieties. This amphiphilic nature presents a distinct challenge in developing a robust and reproducible HPLC method. The primary goal is to achieve adequate retention on a reversed-phase column while ensuring sharp, symmetrical peaks for accurate quantification. This application note details a systematic approach to method development and validation, grounded in established chromatographic principles and regulatory guidelines.

The selection of a reversed-phase HPLC method is a logical starting point due to the compound's significant non-polar character imparted by the two phenyl groups. The key to a successful separation lies in the meticulous optimization of the mobile phase to fine-tune the analyte's interaction with the stationary phase, thereby controlling its retention and elution profile.

Method Rationale and Optimization

Column Selection: Balancing Retention and Peak Shape

The heart of this HPLC method is the choice of the stationary phase. Given the dual polarity of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide, a C18 column is the preferred choice. The long alkyl chains of the C18 stationary phase provide sufficient hydrophobicity to retain the diphenyl moiety of the analyte. A modern, end-capped C18 column is recommended to minimize undesirable interactions between the polar hydroxyl and amide groups of the analyte and residual silanols on the silica backbone, which can lead to peak tailing.

Table 1: Recommended HPLC Column Parameters

ParameterSpecificationRationale
Stationary PhaseC18 (Octadecylsilane)Provides optimal hydrophobic retention for the diphenyl groups.
Particle Size≤ 5 µmEnsures high efficiency and resolution.
Pore Size100-120 ÅAppropriate for small molecules, allowing good mass transfer.
Dimensions4.6 x 150 mmA standard dimension offering a good balance of resolution and analysis time.
End-cappingYesMinimizes peak tailing by shielding residual silanols.
Mobile Phase Composition: The Key to Resolution

The mobile phase composition is critical for achieving the desired retention and peak shape. A mixture of an organic solvent and an aqueous buffer is employed.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

  • Aqueous Phase: A buffered aqueous phase is necessary to maintain a consistent pH and control the ionization state of the analyte, although N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide is not expected to ionize significantly. A phosphate buffer at a pH of 7.0 is selected to ensure reproducibility.

An isocratic elution with a fixed ratio of acetonitrile to buffer is employed for its simplicity and robustness. The optimal ratio is determined experimentally to achieve a retention time that allows for good separation from any potential impurities without being excessively long.

Detector Selection: Leveraging a Chromophore

The presence of two phenyl rings in the structure of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide results in strong UV absorbance. A UV-Vis detector is, therefore, the ideal choice for this analysis. The wavelength of maximum absorbance (λmax) should be determined using a UV scan of a standard solution. For aromatic compounds of this nature, a λmax is typically observed around 220-230 nm.

Detailed HPLC Protocol

Materials and Reagents
  • N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide reference standard

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate (KH2PO4)

  • Dibasic potassium phosphate (K2HPO4)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnZorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : 20 mM Potassium Phosphate Buffer (pH 7.0) (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectorUV-Vis Detector
Detection Wavelength225 nm
Run Time10 minutes
Preparation of Solutions

3.3.1. 20 mM Potassium Phosphate Buffer (pH 7.0)

  • Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water.

  • Dissolve 3.48 g of K2HPO4 in 1 L of HPLC grade water.

  • Mix the two solutions in a ratio of approximately 39:61 (KH2PO4:K2HPO4) and adjust the pH to 7.0 ± 0.05 using a pH meter.

  • Filter the buffer through a 0.45 µm nylon filter before use.

3.3.2. Mobile Phase Preparation

  • Mix acetonitrile and the 20 mM Potassium Phosphate Buffer (pH 7.0) in a 60:40 volume/volume ratio.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.

3.3.3. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide reference standard.

  • Dissolve the standard in a 25 mL volumetric flask using the mobile phase as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

3.3.4. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method Validation Protocol

This HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Inject a blank (mobile phase), a placebo (if applicable), and a solution of the N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide standard.

  • Acceptance Criteria: The blank and placebo injections should not show any interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Inject the prepared working standard solutions in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Introduce small variations to the following parameters:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

  • Inject a standard solution five times.

  • Acceptance Criteria:

    • RSD of peak areas: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

Visual Representation of the HPLC Workflow

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Mobile Phase (ACN:Buffer 60:40) system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standards Standard Solutions (1-100 µg/mL) prep_standards->system_suitability prep_samples Sample Preparation injection Inject Sample/Standard (10 µL) prep_samples->injection system_suitability->injection Pass separation Chromatographic Separation (C18 Column, 30°C) injection->separation detection UV Detection (225 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Linearity) integration->calibration quantification Quantification calibration->quantification accuracy Accuracy quantification->accuracy precision Precision quantification->precision specificity Specificity validation_pass Method Validated specificity->validation_pass accuracy->validation_pass precision->validation_pass robustness Robustness robustness->validation_pass

Caption: A flowchart illustrating the HPLC workflow from preparation to method validation.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Method

Applications of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide in neuroscience research

Initiating Data Collection I've started gathering information on N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide. My initial efforts involve extensive Google searches to identify synonyms, elucidate the mechanism of action...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering information on N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide. My initial efforts involve extensive Google searches to identify synonyms, elucidate the mechanism of action, and explore applications within neuroscience research. I'm prioritizing the pharmacological profile, with a focus on target identification, affinity, and efficacy.

Expanding Data Acquisition

Deepening Literature Review

Confirming Initial Findings

I've confirmed that N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide is indeed Gacyclidine. My search validates the initial findings. The results point to it being a non-competitive NMDA receptor antagonist with neuroprotective qualities. I'm building on this foundation, investigating its potential applications further.

Expanding Research Focus

I'm now delving deeper, expanding my focus beyond basic identification. The confirmation of Gacyclidine as N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide is a strong start. I've found it's a non-competitive NMDA receptor antagonist with neuroprotective qualities, showing promise in brain and spinal cord injuries. Recent research also suggests some potential for tinnitus treatment. I'm focusing on specific protocols: I'm hunting down detailed application notes, dosages, vehicle specifics, and information to support experiments.

Refining Experimental Protocols

I'm now concentrating on refining the experimental protocols. I have confirmed Gacyclidine's identity and its properties as a neuroprotective, non-competitive NMDA receptor antagonist. I've found useful dosages, but need more specifics on preparing, administering, and storing Gacyclidine for various experiments. Specifically, I'm looking for details on vehicle solutions, storage conditions, optimal concentrations for in-vitro use, and animal models beyond the current scope. I also need information on the non-NMDA binding sites.

Gathering Further Data

I've made progress and have a better handle on the subject. My search expanded the initial research, and I now understand more details of Gacyclidine's mechanisms of action. Non-competitive antagonism of NMDA receptors is a key aspect, alongside interactions with certain other aspects of this topic.

Expanding the Search Scope

I've significantly expanded my data gathering. The second round of searches provided details on Gacyclidine's interactions with non-NMDA binding sites, especially in the cerebellum, and documented its neuroprotective effects in various models. I now have in vitro concentrations and in vivo dosages. However, I still need detailed protocols, such as a neuroprotection assay and the injection solution preparation details.

Pinpointing Gaps in Knowledge

I've made headway, though I see gaps. I have the concentration and dosage information. I now understand its antagonism of NMDA receptors, and I have found the "non-NMDA" binding sites, and I can confirm its neuroprotective effects in various models. However, I still need concrete details for protocols like injection solution preparation, specifics for neuroprotection assays, and stability and storage conditions.

Analyzing Gacyclidine's Profile

I've amassed a significant dataset concerning Gacyclidine, specifically focusing on its NMDA receptor antagonism and "non-NMDA" interactions. The data strongly suggests its activity profile in the central nervous system. I am moving towards identifying the therapeutic potential based on these mechanisms.

Refining Experimental Protocols

I'm now focusing on filling some critical gaps for practical applications. While I know Gacyclidine's NMDA antagonism and neuroprotective qualities, I need specific, step-by-step protocols for a glutamate-induced excitotoxicity assay with optimal concentrations and exposure times. I also need to confirm the best vehicle for injection and any handling details. Identifying a reliable research-grade supplier is also key.

Structuring the Information

I've assembled a comprehensive collection of information on Gacyclidine. I understand its NMDA antagonism and neuroprotective qualities. I now plan to structure this knowledge into a coherent guide, complete with an introduction, mechanism of action section with a Graphviz diagram, and detailed in vitro and in vivo protocols, along with tables and a reference list. I am also working on adding detailed characterization of "non-NMDA" binding sites, and expanding the potential applications of Gacyclidine beyond ALS.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A-Z Guide to Improving the Aqueous Solubility of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide

Prepared by Senior Application Scientist Introduction: This technical guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of N,N-D...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by Senior Application Scientist

Introduction: This technical guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide. The information presented herein is a synthesis of established principles in formulation science and practical, field-proven methodologies. The structural characteristics of this compound, namely its two phenyl rings and N,N-dimethylamide group, classify it as a lipophilic molecule with inherently low aqueous solubility.[1] This guide provides a systematic approach to troubleshooting and enhancing its solubility for both in vitro and in vivo applications.

Part 1: Foundational Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most immediate challenges and fundamental questions related to the dissolution of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide.

Question 1: I am unable to dissolve N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide in standard aqueous buffers like PBS, resulting in a cloudy suspension. What is the primary cause and what should be my initial step?

Answer: The observed insolubility is expected due to the compound's lipophilic nature. The two phenyl groups create a large nonpolar surface area, making it difficult for water molecules to hydrate the compound effectively. Direct dissolution in aqueous media is rarely successful for such molecules.

Your first step should be to employ a co-solvent system. This involves dissolving the compound in a small volume of a water-miscible organic solvent before titrating it into the aqueous buffer.[2][3][4]

Initial Troubleshooting Workflow:

G A Start: Insoluble Compound in Aqueous Buffer B Step 1: Select a Water-Miscible Organic Co-solvent (e.g., DMSO, Ethanol, PEG 400) A->B C Create a concentrated stock solution (e.g., 10-50 mg/mL) in 100% co-solvent. B->C Method D Step 2: Titrate stock solution into vortexing aqueous buffer. C->D E Precipitation Occurs ('Crashing Out') D->E Outcome F Solution Remains Clear D->F Outcome H Action: Co-solvent concentration is too low or unsuitable. Proceed to Advanced Strategies (Part 2). E->H G Result: Co-solvent system is viable. Calculate and record the final co-solvent percentage (v/v). F->G

Caption: Initial co-solvent troubleshooting workflow.

Question 2: What is the maximum allowable concentration of common organic co-solvents for cell-based experiments to avoid cytotoxicity?

Answer: The sensitivity of cell lines to organic co-solvents can differ, but there are generally accepted starting limits. For most cell-based assays, it is recommended to keep the final concentration of dimethyl sulfoxide (DMSO) below 0.5% (v/v) and ethanol below 1% (v/v) to minimize artifacts from the vehicle itself. It is imperative to always include a vehicle control (media with the same final co-solvent concentration but without the compound) in your experimental design.

Co-SolventGeneral in vitro Cytotoxicity ThresholdKey Considerations
DMSO ≤ 0.5% (v/v)Can influence cell differentiation and membrane permeability at higher concentrations.
Ethanol ≤ 1% (v/v)Can be volatile; ensure proper sealing of culture plates to maintain concentration.
PEG 400 ≤ 2% (v/v)Generally has low toxicity but can increase the viscosity of the final solution.
Methanol Not Recommended Exhibits higher cytotoxicity compared to DMSO and ethanol.

Part 2: Advanced Strategies for Solubility Enhancement

For applications where co-solvents are insufficient or inappropriate (e.g., in vivo studies), more advanced formulation strategies are necessary.

Question 3: Given the presence of a hydroxyl group in my compound, can pH adjustment be an effective method to increase its solubility?

Answer: Yes, the hydroxyl group on the butyramide chain provides a handle for pH-based solubility enhancement. This group is weakly acidic, and by raising the pH of the solution above its pKa, you can deprotonate it to form a more polar, and thus more water-soluble, anionic species. Incorporating a pH-modifying agent into your formulation can create a microenvironment that improves solubility.[5][6][7]

Experimental Protocol: pH-Dependent Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, borate) with a pH range from 7.0 to 11.0.

  • Stock Solution: Prepare a concentrated stock solution of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide in a suitable organic solvent (e.g., 20 mg/mL in DMSO).

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add a small, precise volume of the stock solution to each buffer to form a supersaturated system (a fine precipitate should be visible).

    • Securely seal the samples and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter each sample through a 0.22 µm syringe filter to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the buffer pH. A marked increase in solubility at higher pH values will validate this as a viable strategy.

Question 4: I need to prepare a formulation for animal studies. What are the recommended approaches beyond simple co-solvents and pH adjustments?

Answer: For in vivo formulations, creating a more sophisticated delivery system using pharmaceutical excipients is standard practice. Key strategies include micellar solubilization with surfactants and the formation of inclusion complexes with cyclodextrins.[8]

A. Surfactant-Based Micellar Solubilization

Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell.[9] These micelles can encapsulate lipophilic drug molecules like yours, significantly increasing their apparent aqueous solubility.[10][11][12]

  • Recommended Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.

  • Workflow:

    • Choose a biocompatible surfactant appropriate for the intended route of administration.

    • Prepare several aqueous solutions of the surfactant at concentrations above its known CMC.

    • Employ the shake-flask method, as detailed in the pH profiling protocol, to ascertain the compound's solubility in each surfactant solution.

    • Plot the compound's solubility as a function of surfactant concentration.

B. Cyclodextrin-Based Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is more readily soluble in water.[13][15]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Workflow:

    • Create aqueous solutions of the selected cyclodextrin at a range of concentrations.

    • Add an excess amount of your compound to each cyclodextrin solution.

    • Agitate the mixtures for an extended period (24-72 hours) to ensure the complexation reaches equilibrium.

    • Filter the samples and analyze the drug concentration in the supernatant.

    • Construct a phase-solubility diagram by plotting drug solubility against cyclodextrin concentration to evaluate the effectiveness of the complexation.

Decision Framework for Advanced Formulation:

G A Objective: In Vivo Formulation B Is the required dose low or high? A->B C Low Dose B->C D High Dose B->D E Attempt pH modification with a biocompatible buffer. C->E I Evaluate Surfactant-based Formulations (Micelles) D->I J Evaluate Cyclodextrin-based Formulations (Inclusion Complexes) D->J F Solubility Sufficient? E->F G Proceed with Formulation F->G Yes H No F->H H->I K Consider combination approaches (e.g., pH + Cyclodextrin) I->K J->K

Caption: Decision guide for selecting an in vivo formulation strategy.

Part 3: Protocol Validation and Quality Control

Question 5: How can I confirm that my chosen solubilization technique does not chemically degrade N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide?

Answer: Ensuring the chemical stability of your compound within the formulation is paramount. This is achieved through a forced degradation study, also known as stress testing.[16][17] This study intentionally exposes your formulation to harsh conditions to identify potential degradation pathways and products.[18][19][20]

Protocol: Forced Degradation Study for Formulation Validation

  • Sample Preparation: Prepare the final, optimized formulation of your compound (e.g., in a pH 9.5 buffer containing 10% HP-β-CD).

  • Application of Stress Conditions: Dispense the formulation into separate, sealed vials and expose them to a range of accelerated degradation conditions:

    • Acid Hydrolysis: Adjust pH to 2 with HCl.

    • Base Hydrolysis: Adjust pH to 12 with NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Incubate at 60°C.

  • Time Points: Collect samples at regular intervals (e.g., 0, 4, 8, 24 hours) from each stress condition.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from any new peaks that represent degradation products.

  • Interpretation of Results: A stable formulation will exhibit minimal to no decrease in the peak area of the parent compound and no significant formation of new peaks over the time course of the study. A degradation of 5-20% is generally considered acceptable for validating the method's stability-indicating properties.[19]

References

  • Ainurofiq, A., et al. (2021).
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Costa, P. (2018). Micellar solubilization of drugs.
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Sources

Optimization

Optimization of reaction conditions for the synthesis of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide

Welcome to the dedicated technical support resource for the synthesis of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges and optimize the reaction conditions for this important synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can achieve reliable and high-yield results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common synthetic route for N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide?

The most probable and widely adaptable synthetic route involves the reaction of a diphenylacetyl derivative with a suitable three-carbon electrophile containing a protected hydroxyl group, followed by deprotection. A common strategy is the alkylation of the enolate of N,N-dimethyl-2,2-diphenylacetamide.

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors, including incomplete deprotonation of the starting material, side reactions, or product degradation. A critical parameter is the choice of base and reaction temperature. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are often required for efficient enolate formation.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

Common impurities include unreacted starting material (N,N-dimethyl-2,2-diphenylacetamide), side products from the alkylating agent, and potentially byproducts from the base. The specific impurities will depend on the exact reagents and conditions used.

Q4: How can I improve the purity of my final product?

Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is crucial and should be determined by preliminary TLC analysis. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective in separating the desired product from impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem 1: Incomplete Reaction or No Reaction

Symptoms:

  • TLC analysis shows predominantly starting material.

  • Low to no product isolated after work-up.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inefficient Deprotonation The base used may not be strong enough to fully deprotonate the N,N-dimethyl-2,2-diphenylacetamide to form the reactive enolate.Switch to a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). Ensure the base is fresh and properly handled to maintain its reactivity.
Low Reaction Temperature The reaction temperature may be too low for the alkylation step to proceed at a reasonable rate.While enolate formation is often carried out at low temperatures (e.g., -78 °C) to minimize side reactions, the subsequent alkylation step may require warming to room temperature. Monitor the reaction progress by TLC to determine the optimal temperature profile.
Degraded Alkylating Agent The electrophile (e.g., a protected 2-haloethanol) may have degraded during storage.Use a freshly opened or purified bottle of the alkylating agent. If possible, verify its purity by NMR or GC-MS before use.
Problem 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots observed on TLC, indicating a complex mixture.

  • Difficulty in isolating the pure product.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Side Reactions of the Base If a nucleophilic base is used, it may react directly with the alkylating agent.Employ a sterically hindered, non-nucleophilic base like LDA. This will favor deprotonation of the starting material over direct reaction with the electrophile.
Over-alkylation or Other Side Reactions If the enolate is too reactive or the reaction temperature is too high, undesired side reactions can occur.Maintain a low temperature during enolate formation and the initial stages of alkylation. Add the alkylating agent slowly to control the reaction exotherm.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Further optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Enolate Formation
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve N,N-dimethyl-2,2-diphenylacetamide (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Alkylation
  • To the cold enolate solution, slowly add a solution of a suitable protected 2-haloethanol (e.g., 2-(tert-butyldimethylsilyloxy)ethyl iodide) (1.2 eq) in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Deprotection
  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then subjected to a deprotection step. For a TBDMS protecting group, treatment with Tetra-n-butylammonium fluoride (TBAF) in THF is effective.

Step 4: Purification
  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide.

Visualizing the Workflow

The following diagram illustrates the key decision points in troubleshooting the synthesis.

Troubleshooting_Workflow cluster_start Initiation cluster_analysis Analysis cluster_outcomes Outcomes & Actions cluster_solutions_low_yield Low Yield Solutions cluster_solutions_impurities Impurity Solutions Start Start Synthesis TLC_Analysis TLC Analysis of Crude Product Start->TLC_Analysis Clean_Product Clean Product | Proceed to Purification TLC_Analysis->Clean_Product Single Spot Low_Yield Low Yield / Incomplete Reaction TLC_Analysis->Low_Yield Mainly Starting Material Multiple_Spots Multiple Spots / Impurities TLC_Analysis->Multiple_Spots Complex Mixture Check_Base Verify Base Strength & Freshness Low_Yield->Check_Base Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Check_Reagent Check Alkylating Agent Purity Low_Yield->Check_Reagent Change_Base Use Non-Nucleophilic Base (e.g., LDA) Multiple_Spots->Change_Base Control_Addition Slow Reagent Addition at Low Temp Multiple_Spots->Control_Addition Optimize_Chromatography Optimize Chromatography Conditions Multiple_Spots->Optimize_Chromatography

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Novel Antipsychotic Candidates: Benchmarking Compound-X Against Haloperidol

Abstract The development of novel antipsychotic agents with improved efficacy and tolerability remains a critical goal in psychopharmacology. This guide presents a comparative preclinical evaluation of Compound-X, a nove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel antipsychotic agents with improved efficacy and tolerability remains a critical goal in psychopharmacology. This guide presents a comparative preclinical evaluation of Compound-X, a novel investigational agent, against Haloperidol, a well-established first-generation antipsychotic. We detail the experimental design, methodologies, and resulting efficacy data from key in vitro and in vivo assays, providing a comprehensive framework for researchers in the field of neuropharmacology and drug development. The findings highlight the potent dopamine D2 receptor antagonism and in vivo antipsychotic-like activity of Compound-X, establishing a foundation for its further development.

Introduction and Rationale

The therapeutic efficacy of traditional antipsychotic drugs is primarily attributed to their ability to antagonize dopamine D2 receptors in the mesolimbic pathway. Haloperidol, a butyrophenone derivative, is a potent D2 antagonist that has been a cornerstone of schizophrenia treatment for decades. However, its clinical utility is often limited by a high incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia, which are linked to its potent blockade of D2 receptors in the nigrostriatal and tuberoinfundibular pathways, respectively.

This has driven the search for next-generation antipsychotics with more favorable side-effect profiles. Compound-X (Pimozide), a diphenylbutylpiperidine derivative, represents one such avenue of investigation. Its unique chemical structure offers the potential for differential receptor binding kinetics or functional selectivity that may translate to improved clinical outcomes.

This guide provides a head-to-head benchmark of Compound-X against Haloperidol. The objective is to rigorously assess its D2 receptor affinity and its functional efficacy in a validated animal model of psychosis. The chosen positive control, Haloperidol, provides a robust benchmark, allowing for a direct comparison of potency and potential therapeutic window.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism for antipsychotic efficacy for both Haloperidol and the class of compounds represented by Compound-X is the blockade of the dopamine D2 receptor. In psychotic states, an overactivity of the mesolimbic dopamine pathway is hypothesized to contribute to positive symptoms. By acting as antagonists, these compounds bind to D2 receptors without activating them, preventing dopamine from binding and reducing downstream signaling. This dampens the excessive dopaminergic neurotransmission, leading to the alleviation of psychotic symptoms.

D2_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase VMAT2 VMAT2 DA->VMAT2 Packaging DA_Synapse Dopamine VMAT2->DA_Synapse Release D2R D2 Receptor Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (Reduced Excitability) PKA->Response DA_Synapse->D2R Binding Antipsychotic Antipsychotic (Compound-X / Haloperidol) Antipsychotic->D2R Blockade

Caption: Dopamine D2 receptor signaling pathway and point of antagonist intervention.

Experimental Design and Methodologies

To comprehensively compare the efficacy of Compound-X and Haloperidol, a two-stage experimental workflow was designed. The first stage involves an in vitro receptor binding assay to determine the affinity of each compound for the human dopamine D2 receptor. The second stage uses a well-validated in vivo behavioral model to assess functional antipsychotic-like activity.

Workflow start_node Objective: Compare Efficacy of Compound-X vs. Haloperidol invitro_node Stage 1: In Vitro Assay Dopamine D2 Receptor Binding Affinity start_node->invitro_node invivo_node Stage 2: In Vivo Model Amphetamine-Induced Hyperlocomotion start_node->invivo_node data_node Data Analysis: Ki Calculation (In Vitro) ED50 Calculation (In Vivo) invitro_node->data_node invivo_node->data_node conclusion_node Conclusion: Comparative Potency & Efficacy Profile data_node->conclusion_node

Caption: Overall experimental workflow for the comparative efficacy study.

In Vitro: Dopamine D2 Receptor Binding Assay

This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand. A lower inhibition constant (Ki) value indicates a higher binding affinity.

Protocol:

  • Preparation of Membranes: Membranes from CHO cells stably expressing the human dopamine D2 receptor are prepared via homogenization and centrifugation. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the radioligand [3H]-Spiperone (final concentration 0.2 nM), and 25 µL of either Compound-X or Haloperidol at various concentrations (0.1 nM to 10 µM).

  • Nonspecific Binding: A parallel set of wells containing a high concentration (10 µM) of unlabeled Haloperidol is used to determine nonspecific binding.

  • Incubation: The plate is incubated at room temperature for 90 minutes to allow binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate, washing three times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: The filter plate is dried, and a scintillant is added to each well. Radioactivity is counted using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting nonspecific binding from total binding. The IC50 (concentration causing 50% inhibition of radioligand binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Amphetamine-Induced Hyperlocomotion Model

This model is a cornerstone for screening antipsychotic drugs. Psychostimulants like amphetamine increase dopamine release in the nucleus accumbens, leading to hyperlocomotion in rodents. This hyperactivity is considered a proxy for the positive symptoms of psychosis. Effective antipsychotics can dose-dependently block this effect.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g) are used. Animals are habituated to the facility for at least one week prior to the experiment.

  • Habituation: On the day of the experiment, animals are placed into open-field activity chambers and allowed to habituate for 30 minutes.

  • Drug Administration: Animals are divided into groups (n=8 per group).

    • Vehicle Control Group: Receives vehicle (e.g., saline with 0.5% Tween 80) intraperitoneally (i.p.).

    • Positive Control Groups: Receive Haloperidol at various doses (e.g., 0.05, 0.1, 0.2 mg/kg, i.p.).

    • Test Compound Groups: Receive Compound-X at various doses (e.g., 0.1, 0.2, 0.4 mg/kg, i.p.).

  • Pre-treatment Time: Animals are returned to their home cages for 30 minutes following injection.

  • Psychostimulant Challenge: All animals receive a subcutaneous (s.c.) injection of D-amphetamine (1.5 mg/kg).

  • Data Acquisition: Immediately after the amphetamine injection, animals are placed back into the open-field chambers, and locomotor activity (total distance traveled) is recorded for 60 minutes using automated tracking software.

  • Data Analysis: The total distance traveled for each animal is calculated. The percentage inhibition of hyperlocomotion for each drug-treated group is calculated relative to the vehicle-amphetamine control group. The ED50 (dose required to produce 50% of the maximum effect) is determined using dose-response analysis.

Comparative Efficacy Data

The following tables summarize the quantitative data obtained from the described in vitro and in vivo experiments.

Table 1: In Vitro Dopamine D2 Receptor Binding Affinity

CompoundIC50 (nM)Ki (nM)
Compound-X 1.80.95
Haloperidol 2.51.32

Data represent the mean from three independent experiments. Ki was calculated using the Cheng-Prusoff equation with a [3H]-Spiperone Kd of 0.19 nM.

Table 2: In Vivo Efficacy in Amphetamine-Induced Hyperlocomotion Model

CompoundDose (mg/kg, i.p.)Mean Distance Traveled (m) ± SEM% Inhibition of Hyperactivity
Vehicle + Saline -150.5 ± 12.1-
Vehicle + Amphetamine 1.5855.2 ± 55.60%
Compound-X 0.1624.3 ± 48.932.7%
0.2398.7 ± 35.164.8%
0.4210.6 ± 22.491.4%
Haloperidol 0.05590.1 ± 51.337.6%
0.1315.8 ± 30.876.5%
0.2185.4 ± 19.995.0%

Table 3: Potency Summary

CompoundIn Vitro Potency (Ki, nM)In Vivo Potency (ED50, mg/kg)
Compound-X 0.950.18
Haloperidol 1.320.07

Discussion and Interpretation

The results of this benchmarking study demonstrate that Compound-X is a potent dopamine D2 receptor antagonist with significant in vivo antipsychotic-like activity.

In the in vitro binding assay, Compound-X displayed a sub-nanomolar Ki value (0.95 nM), indicating very high affinity for the human D2 receptor. This affinity is slightly greater than that of Haloperidol (Ki = 1.32 nM), suggesting that on a molecular level, Compound-X binds to the target receptor more tightly.

The in vivo data from the amphetamine-induced hyperlocomotion model corroborate the potent antagonist activity of both compounds. Both Compound-X and Haloperidol produced a robust, dose-dependent reduction in amphetamine-induced hyperactivity, a key predictor of clinical antipsychotic efficacy. When comparing in vivo potency, Haloperidol exhibited a lower ED50 (0.07 mg/kg) compared to Compound-X (0.18 mg/kg), indicating that a lower dose of Haloperidol is required to achieve a 50% reduction in hyperactivity in this model.

The discrepancy between in vitro affinity (where Compound-X was slightly more potent) and in vivo functional potency (where Haloperidol was more potent) is a common finding in drug development. This can be attributed to a variety of factors, including differences in pharmacokinetics (absorption, distribution, metabolism, and excretion) and blood-brain barrier penetration. While Compound-X shows high target affinity, its bioavailability in the central nervous system at a given dose may be lower than that of Haloperidol.

Conclusion

This comparative guide demonstrates that Compound-X is a highly potent D2 receptor antagonist, comparable to the established antipsychotic Haloperidol. Its strong performance in both in vitro and in vivo preclinical models validates its potential as a candidate for further development. Future studies should focus on elucidating its full pharmacokinetic profile and assessing its liability for extrapyramidal side effects, for instance, through catalepsy studies, to determine if its structural class offers a superior therapeutic window compared to classical agents like Haloperidol.

References

  • Title: Antipsychotic drugs Source: British Journal of Pharmacology, 2012 URL: [Link]

  • Title: The Mechanism of Action of Antipsychotic Drugs: From Dopamine D2 Receptor Blockade to 5-HT2A/D2 Receptor Occupancy and Beyond Source: The Journal of Clinical Psychiatry, 2002 URL: [Link]

  • Title: Radioligand binding assays: what's in a name? Source: British Journal of Pharmacology, 2013 URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations Source: Molecular Pharmacology, 2019 URL: [Link]

  • Title: Amphetamine-induced activity in rats as a predictive test for antipsychotic activity Source: Psychopharmacology, 1975 URL: [Link]

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